2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. This specific compound features two 4-fluorobenzyl thio groups attached to a 1,3,4-thiadiazole core. Thiadiazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The compound can be synthesized through various methods involving thiadiazole derivatives and substituted benzyl groups. Its synthesis and characterization have been explored in several studies focusing on the broader family of thiadiazole compounds and their applications in drug discovery.
The synthesis of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. A common approach includes:
The molecular structure of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole can be represented as follows:
2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions typical for thiadiazoles:
The mechanism of action for compounds like 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole often involves interaction with specific biological targets such as enzymes or receptors:
The 1,3,4-thiadiazole ring system is a nitrogen-sulfur heterocycle distinguished by its electron-deficient aromatic character and mesoionic behavior. This five-membered ring (molecular formula C₂N₂S) exhibits remarkable stability due to its delocalized π-electron system, while the presence of low-lying C-S σ* orbitals creates regions of low electron density ("σ-holes") that facilitate interactions with biological targets [6] [8]. As a bioisostere of pyrimidine (a core structure in nucleic acid bases), 1,3,4-thiadiazole mimics natural nucleotides, enabling interference with DNA replication and enzyme function in pathological cells [1] [4]. This bioisosteric replacement enhances lipophilicity compared to oxygen-containing analogs (e.g., oxadiazoles), improving membrane permeability and oral bioavailability [6] [7].
The mesoionic nature of 1,3,4-thiadiazoles—where positive and negative charges are delocalized—confers exceptional cell-penetrating ability. This allows these compounds to cross biological membranes efficiently and engage intracellular targets that are inaccessible to ionized molecules [4] [6]. Consequently, this scaffold features prominently in diverse therapeutic agents, including the diuretics acetazolamide and methazolamide (carbonic anhydrase inhibitors), the antibacterial cefazolin (cephalosporin antibiotic), and the anticancer kinesin inhibitors litronesib and filanesib [8] [9].
Table 1: Key Physicochemical and Biological Properties of the 1,3,4-Thiadiazole Core
Property | Significance | Biological Consequence |
---|---|---|
Mesoionic Character | Delocalized positive/negative charges | Enhanced membrane penetration and cellular uptake |
Sulfur σ-Holes | Regions of low electron density on sulfur | Strong binding to enzymes/receptors via non-covalent interactions |
Pyrimidine Bioisosterism | Structural mimicry of nucleic acid bases | Interference with DNA synthesis and nucleotide-dependent enzymes |
High Aromaticity | Thermodynamic stability and metabolic resistance | Prolonged biological half-life and in vivo efficacy |
Fluorinated benzylthio groups—particularly 4-fluorobenzylthio—serve as critical pharmacophoric elements that enhance the anticancer and antimicrobial potency of 1,3,4-thiadiazole derivatives. The fluorine atom exerts multifaceted effects: its high electronegativity increases the compound’s binding affinity to hydrophobic enzyme pockets through dipole interactions, while its small atomic radius allows optimal steric compatibility with target sites [8]. Additionally, fluorine reduces metabolic oxidation, enhancing metabolic stability and prolonging plasma half-life [6].
Incorporating bis((4-fluorobenzyl)thio) groups at positions 2 and 5 of the thiadiazole ring (as in 2,5-bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole) creates a symmetrically substituted scaffold with optimized spatial geometry. The molecular formula C₁₆H₁₂F₂N₂S₃ (confirmed via PubChem CID 1598096) features two fluorinated benzyl moieties linked via thioether bonds [3]. This configuration enhances lipophilic character (log P ≈ 3.8), facilitating passive diffusion across cellular membranes. The compound’s predicted collision cross-section (CCS) values for [M+H]+ (171.2 Ų) and [M+Na]+ (183.0 Ų) indicate moderate molecular compactness, supporting efficient target engagement [3].
Empirical evidence underscores the bioactivity advantages conferred by 4-fluorobenzylthio groups. In ciprofloxacin-1,3,4-thiadiazole conjugates, derivatives bearing this substituent exhibited IC₅₀ values of 2.79–3.58 μM against lung (A549) and ovarian (SKOV-3) cancer cells—significantly surpassing non-fluorinated analogs [8]. Similarly, fluorinated honokiol-thiadiazole hybrids demonstrated IC₅₀ values of 1.62–4.61 μM across seven cancer cell lines, attributed to the combined effects of enhanced cellular uptake and strong binding to oncogenic kinases [8].
The therapeutic exploration of 1,3,4-thiadiazoles began in the 1940s with sulfathiazole—a sulfonamide antibiotic targeting bacterial dihydropteroate synthase [7]. The 1950s marked a pivotal shift with Roblin and Clapp’s synthesis of acetazolamide, a carbonic anhydrase inhibitor initially used as a diuretic and later repurposed for glaucoma [7] [9]. This discovery validated thiadiazole as a privileged scaffold for enzyme inhibition.
The 1970s–1990s saw diversification into antimicrobial and anticancer applications:
Recent decades have focused on targeted cancer therapies. BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) emerged as a potent glutaminase inhibitor, suppressing growth in lymphoma, glioblastoma, and non-small cell lung cancer models [4]. Its derivative, CB-839, advanced to clinical trials for NF1-mutant tumors and undifferentiated pleomorphic sarcomas [4] [9]. Concurrently, RV-59 (anthrathiadiazole-dione) and K858 (thiadiazolyl-acetamide) were developed as Nrf2 modulators and kinesin Eg5 inhibitors, respectively [4] [9].
Table 2: Evolution of Key 1,3,4-Thiadiazole Derivatives in Drug Discovery
Era | Compound | Therapeutic Area | Mechanism/Target | Key Advancement |
---|---|---|---|---|
1940s | Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibition | First thiadiazole-based antibiotic |
1950s | Acetazolamide | Diuretic/Antiglaucoma | Carbonic anhydrase inhibition | Validated scaffold for enzyme targeting |
1970s | Cefazolin | Antibiotic | Cell wall synthesis inhibition | Surgical infection prophylaxis |
1990s | Megazol | Antiparasitic | Trypanosomal nucleic acid disruption | Lead for neglected tropical diseases |
2000s | BPTES/CB-839 | Anticancer | Glutaminase (GLS) inhibition | Targeted metabolic reprogramming in tumors |
2010s | K858 | Anticancer | Kinesin Eg5 inhibition | Mitotic arrest in solid tumors |
Molecular Graphics
1,3,4-Thiadiazole Core: S____N / \ N C \____/ C 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole: S____N / \ N C- S - CH₂-C₆H₄-F (para) \____/ C- S - CH₂-C₆H₄-F (para)
The trajectory of 1,3,4-thiadiazole derivatives underscores their versatility—from broad-spectrum antimicrobials to precision oncology agents. The structural evolution toward fluorinated and bis-substituted analogs (e.g., 2,5-bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole) reflects continuous optimization for enhanced target selectivity and pharmacokinetic profiles [3] [8] [9].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: